molecular formula C12H8Cl2N2OS B11695874 2,4-dichloro-N'-(2-thienylmethylene)benzohydrazide

2,4-dichloro-N'-(2-thienylmethylene)benzohydrazide

Cat. No.: B11695874
M. Wt: 299.2 g/mol
InChI Key: LIXXTCWPAGTAKZ-VIZOYTHASA-N
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Description

2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of two chlorine atoms attached to the benzene ring and a thienylmethylene group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-(2-thienylmethylene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2,4-dichloro-N’-(2-thienylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienylmethylene group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazides with various functional groups.

Scientific Research Applications

2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(2-thienylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N’-(3-thienylmethylene)benzohydrazide
  • 2,4-Dichloro-N’-(2-thienylmethylene)aniline

Uniqueness

2,4-Dichloro-N’-(2-thienylmethylene)benzohydrazide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H8Cl2N2OS

Molecular Weight

299.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H8Cl2N2OS/c13-8-3-4-10(11(14)6-8)12(17)16-15-7-9-2-1-5-18-9/h1-7H,(H,16,17)/b15-7+

InChI Key

LIXXTCWPAGTAKZ-VIZOYTHASA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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